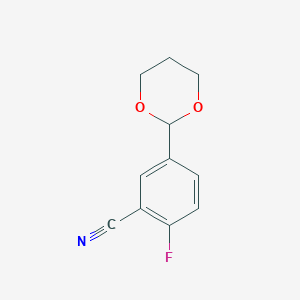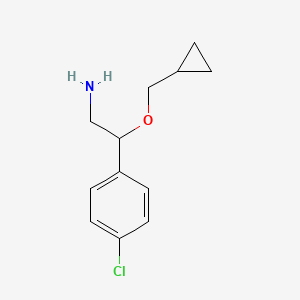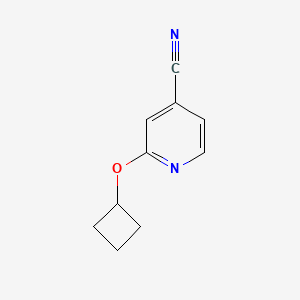![molecular formula C12H23N5 B1453854 [1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1152579-20-8](/img/structure/B1453854.png)
[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine
Vue d'ensemble
Description
[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine, also known as DMMDA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Inhibitors and Drug Interactions
Compounds related to pyrazole derivatives are known to serve as chemical inhibitors, particularly in the study of cytochrome P450 isoforms within human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by assessing the metabolic pathways involving various CYP isoforms. Selective inhibitors help in identifying the specific involvement of CYP isoforms in drug metabolism, essential for predicting potential interactions in polypharmacy scenarios. Such research has implications for developing safer pharmaceuticals with reduced risks of adverse interactions (Khojasteh et al., 2011).
Antifungal and Antimicrobial Applications
Pyrazole derivatives also show promise in combating fungal infections, as demonstrated in the fight against Bayoud disease affecting date palms. These compounds exhibit antifungal properties, providing a chemical basis for developing new antifungal agents. The structure-activity relationship (SAR) analysis of these compounds facilitates the identification of pharmacophore sites, aiding in the design of targeted molecules for specific pathogenic strains (Kaddouri et al., 2022).
Synthetic Approaches and Biological Significance
The synthesis and biological evaluation of 1,4-diazepines, a related chemical family, have revealed a wide range of biological activities. These activities include antipsychotic, anxiolytic, and anticancer effects, underscoring the medicinal importance of compounds within this chemical structure. Such research underpins the ongoing development of new drugs that leverage these heterocyclic compounds for various therapeutic applications (Rashid et al., 2019).
Advanced Materials and Liquid Crystal Research
Methylene-linked liquid crystal dimers, including pyrazine derivatives, exhibit unique properties such as the formation of twist-bend nematic phases. This research is pertinent to the development of advanced materials for use in displays and optical devices, demonstrating the wide-ranging applications of pyrazole and related compounds beyond pharmaceuticals (Henderson & Imrie, 2011).
Propriétés
IUPAC Name |
[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5/c1-10-11(9-13)12(16(3)14-10)17-6-4-5-15(2)7-8-17/h4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDHNCNNSCZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN)N2CCCN(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453788.png)
![2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1453789.png)


